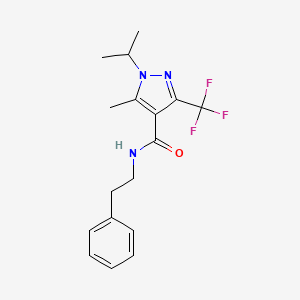
1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, also known as PTZ-343, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its ability to selectively bind to zinc ions. This binding results in a conformational change in the molecule, which leads to the emission of fluorescence. In cancer cells, 1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of zinc-dependent enzymes, leading to cell death.
Biochemical and Physiological Effects:
1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In addition to its ability to selectively bind to zinc ions, 1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has been shown to have antioxidant properties, which may contribute to its anticancer activity. 1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has also been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is its selectivity for zinc ions, which makes it a useful tool for the detection of zinc ions in biological samples. However, one limitation of 1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is its relatively low fluorescence quantum yield, which may limit its sensitivity in some applications.
Orientations Futures
There are many potential future directions for research on 1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. One area of research involves the development of more efficient synthesis methods to obtain higher yields of 1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. Another area of research involves the optimization of 1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide as a fluorescent probe for the detection of zinc ions, including the development of derivatives with higher fluorescence quantum yields. Additionally, further research is needed to fully understand the mechanism of action of 1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide and its potential applications in the diagnosis and treatment of diseases such as Alzheimer's and Parkinson's. Finally, the potential anticancer activity of 1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide warrants further investigation, including the development of derivatives with improved anticancer activity and selectivity.
Méthodes De Synthèse
1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 1-benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with isopropylamine and methyl iodide. The resulting product is then treated with palladium on carbon to obtain 1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. Another method involves the reaction of 1-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with isopropylamine and methyl iodide, followed by treatment with palladium on carbon. These methods have been optimized to obtain high yields of 1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research involves its use as a fluorescent probe for the detection of zinc ions. 1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has been shown to selectively bind to zinc ions and emit fluorescence, making it a useful tool for the detection of zinc ions in biological samples. This has potential applications in the diagnosis and treatment of diseases such as Alzheimer's and Parkinson's, which are associated with zinc ion dysregulation.
Another area of research involves the use of 1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide as a potential anticancer agent. 1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer drug.
Propriétés
IUPAC Name |
5-methyl-N-(2-phenylethyl)-1-propan-2-yl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O/c1-11(2)23-12(3)14(15(22-23)17(18,19)20)16(24)21-10-9-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCUKZBNBMKXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C(F)(F)F)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-5-methyl-N-phenethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


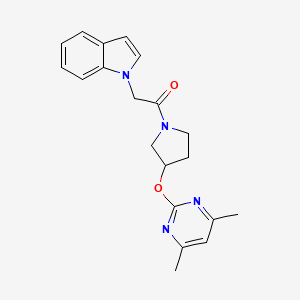
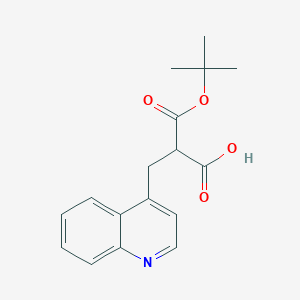
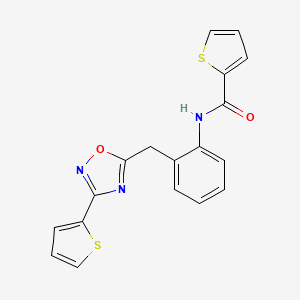
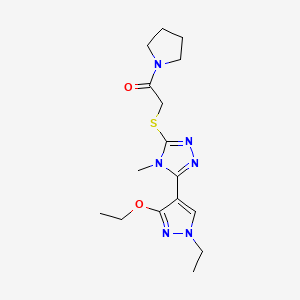

![3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2968884.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2968887.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)pivalamide](/img/structure/B2968889.png)
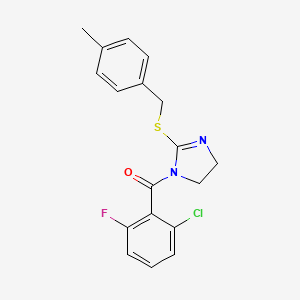
![N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2968892.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2968894.png)

![1-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2968900.png)